molecular formula C17H13ClN2O6S2 B2670622 Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899728-84-8

Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2670622
CAS No.: 899728-84-8
M. Wt: 440.87
InChI Key: MKRBXERRCMBUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 899728-84-8) is a high-purity chemical compound offered for research and further manufacturing applications. This compound belongs to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class of molecules, which are of significant interest in medicinal chemistry. Recent scientific investigations into structurally related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analogues have revealed promising anti-inflammatory properties, demonstrating potent inhibition of cytokine release (such as IL-6) and activity through the JNK2-NF-κB/MAPK signaling pathway . These findings suggest that this family of compounds provides a valuable lead structure for researching new therapeutic agents, particularly for complex conditions like acute lung injury (ALI) and sepsis . Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery projects. The molecular formula is C17H13ClN2O6S2 and it has a molecular weight of 440.88 g/mol . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 4-(5-chlorothiophen-2-yl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O6S2/c1-2-25-17(22)16-12(26-28(23,24)15-9-8-13(18)27-15)10-14(21)20(19-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRBXERRCMBUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(S2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, a compound with the CAS number 899992-07-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O6S2C_{18}H_{15}ClN_{2}O_{6}S_{2}, with a molecular weight of approximately 454.9 g/mol. Its structural representation includes a dihydropyridazine core, which is essential for its biological activity.

PropertyValue
Molecular FormulaC18H15ClN2O6S2
Molecular Weight454.9 g/mol
CAS Number899992-07-5
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Recent studies have shown that compounds similar to Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine exhibit significant antimicrobial properties. For instance, derivatives containing the thiophenes and sulfonyl groups have demonstrated efficacy against various bacterial strains, suggesting that the compound may also possess similar properties.

Anticancer Potential

Research indicates that compounds with a dihydropyridazine structure can inhibit cancer cell proliferation. A study focusing on related compounds showed IC50 values in the micromolar range against several cancer cell lines, highlighting potential anticancer activity. The mechanism of action is hypothesized to involve the disruption of cell cycle progression and induction of apoptosis.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of structurally related compounds on human breast cancer cells. The results indicated that these compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Activity : Another investigation assessed the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antimicrobial activity.

The proposed mechanisms for the biological activities of Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine include:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial resistance.
  • Cell Cycle Arrest : The dihydropyridazine moiety could interfere with cellular signaling pathways leading to cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differences are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents XLogP3 Hydrogen Bond Acceptors
Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Target) C₁₈H₁₄ClN₂O₆S₂ 465.89* 5-chlorothiophene sulfonyloxy, phenyl, ethyl ester N/A 10*
Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate C₂₃H₁₈Cl₂F₃N₃O₃S 562.42 3-chloro-5-(trifluoromethyl)pyridinyl sulfanyl, 4-chlorophenyl, formyl, methyl N/A 9
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate C₁₅H₁₀F₆N₂O₃ 380.24 Trifluoromethyl (positions 4 and 3-phenyl), ethyl ester 3.4 10
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate C₁₆H₁₃F₃N₂O₅S 402.35 Methoxy-oxoethyl sulfanyl, 3-(trifluoromethyl)phenyl, methyl ester N/A 9

*Calculated using PubChem and ChemDraw tools.

Physicochemical and Electronic Properties

  • Lipophilicity (XLogP3): The trifluoromethyl-substituted analog (XLogP3 = 3.4) exhibits higher lipophilicity than the target compound (estimated XLogP3 ~2.8), likely due to the strong electron-withdrawing and hydrophobic nature of CF₃ groups.
  • Hydrogen Bonding Capacity:
    The target compound has 10 hydrogen bond acceptors (sulfonyloxy O, pyridazine O, ester O), comparable to the trifluoromethyl-substituted analog . In contrast, analogs with sulfanyl groups (e.g., ) have fewer acceptors (9), reducing their polarity and solubility.

  • Steric and Electronic Effects: The sulfonyloxy group in the target compound is a stronger electron-withdrawing group than sulfanyl or methoxy-oxoethyl substituents , increasing electrophilicity at the pyridazine core. This may enhance reactivity in nucleophilic substitution or hydrolysis reactions. Trifluoromethyl groups in provide steric bulk and metabolic stability but reduce solubility.

Q & A

Q. What are the key steps and reaction conditions for synthesizing Ethyl 4-(((5-chlorothiophen-2-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves:

Pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with diketones or esters under reflux in polar solvents (e.g., ethanol) .

Sulfonylation : Introduction of the (5-chlorothiophen-2-yl)sulfonyl group via nucleophilic substitution, requiring anhydrous conditions and a base (e.g., triethylamine) to activate the sulfonyl chloride intermediate .

Esterification : Ethyl ester formation using ethanol as a solvent and acid catalysts (e.g., H₂SO₄) .
Critical parameters include temperature control (60–100°C), solvent purity, and chromatography (e.g., silica gel) for purification .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm functional groups (e.g., sulfonyl, ester) and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~450–470 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
  • IR Spectroscopy : Identifies key absorptions (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1700 cm⁻¹) .

Q. What preliminary biological activities are associated with this compound?

  • Methodological Answer :
  • Antibacterial Screening : Test against Gram-positive/negative strains (e.g., S. aureus, E. coli) via MIC assays, leveraging the sulfonamide group’s role in dihydropteroate synthase inhibition .
  • Anti-inflammatory Potential : Evaluate cytokine modulation (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7) .
  • Purity Validation : Ensure ≥95% purity via HPLC before bioassays to exclude confounding results .

Advanced Research Questions

Q. How can contradictory data in sulfonylation reaction yields be resolved?

  • Methodological Answer : Contradictions often arise from:
  • Impurity of Sulfonyl Chloride : Use freshly distilled or recrystallized reagents .
  • Solvent Effects : Switch from THF to DMF to enhance solubility of intermediates .
  • Catalyst Optimization : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to improve reactivity .
    Monitor reaction progress via TLC (silica GF₂₅₄, ethyl acetate/hexane) and compare with controls .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles to improve pharmacokinetics .
  • LogP Adjustment : Modify substituents (e.g., replacing ethyl ester with methyl) to balance hydrophilicity .
    Validate via Caco-2 cell permeability assays and HPLC-MS plasma stability tests .

Q. How can computational methods predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (PDB: 1AJ0) or COX-2 (PDB: 5KIR) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models : Corporate Hammett constants (σ) of substituents to predict activity trends .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial efficacy across studies?

  • Methodological Answer :
  • Strain Variability : Test against standardized strains (e.g., ATCC controls) .
  • Culture Conditions : Ensure consistent Mueller-Hinton broth pH (7.2–7.4) and incubation (37°C, 18–24 hrs) .
  • Compound Stability : Assess degradation via LC-MS after prolonged storage; repurify if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.